In-Depth Technical Guide: Physicochemical Properties and Biological Activity of CC260
In-Depth Technical Guide: Physicochemical Properties and Biological Activity of CC260
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective PI5P4Kα and PI5P4Kβ inhibitor, CC260. The document details its solubility in key laboratory solvents, outlines relevant experimental protocols, and visualizes its engagement with critical cellular signaling pathways.
Core Data Presentation: CC260 Solubility
The solubility of a compound is a critical parameter for its use in in vitro and in vivo experimental settings. The following table summarizes the known solubility of CC260 in dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695).
| Solvent | Quantitative Solubility | Qualitative Assessment |
| DMSO | 160 mg/mL | High Solubility |
| Water | Data not available | Predicted to be low to insoluble |
| Ethanol | Data not available | Predicted to be sparingly soluble |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol outlines a general method for assessing the kinetic solubility of a small molecule inhibitor like CC260 in an aqueous buffer, which is a common practice in early drug discovery.
Materials:
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CC260 compound
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100% Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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96-well microplate
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Microplate reader capable of measuring absorbance/turbidity
Procedure:
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Stock Solution Preparation: A high-concentration stock solution of CC260 is prepared by dissolving the compound in 100% DMSO to a concentration of 10 mM.
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Serial Dilution: A series of dilutions of the 10 mM stock solution are prepared in DMSO to create a range of concentrations.
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Dilution in Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO concentration is added to a larger volume (e.g., 98 µL) of PBS (pH 7.4) in the wells of a 96-well plate. This results in a range of final CC260 concentrations in a solution with a low percentage of DMSO.
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Incubation: The microplate is incubated at room temperature for a period of 1 to 2 hours with gentle agitation to allow for equilibration.
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Precipitation Assessment (Visual): Each well is visually inspected for any signs of precipitation.
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Precipitation Assessment (Instrumental): To quantify any precipitation, the turbidity of each well is measured using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
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Determination of Kinetic Solubility: The highest concentration of CC260 that does not show visible precipitation or a significant increase in turbidity is determined to be the approximate kinetic solubility in the aqueous buffer.
Protocol 2: In Vitro Kinase Assay for PI5P4Kα Inhibition
This protocol describes a general workflow to determine the in vitro potency of an inhibitor such as CC260 against its target kinase, PI5P4Kα.
Materials:
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Purified recombinant PI5P4Kα enzyme
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PI5P substrate
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ATP (Adenosine triphosphate)
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CC260 (or other test inhibitors) dissolved in DMSO
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Assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
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Kinase detection reagent (e.g., ADP-Glo™)
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Microplate luminometer
Procedure:
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Reagent Preparation: All reagents are prepared and diluted to their final concentrations in the assay buffer.
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Inhibitor Dispensing: Serial dilutions of CC260 in DMSO are dispensed into the wells of a microplate. A DMSO-only control is also included.
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Enzyme Addition: The purified PI5P4Kα enzyme is added to each well containing the inhibitor and incubated for a short period (e.g., 20 minutes) at room temperature to allow for inhibitor-enzyme binding.
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Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the PI5P substrate and ATP.
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Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
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Reaction Termination and Signal Generation: The kinase reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.
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Data Analysis: The luminescence signal is measured using a microplate luminometer. The data is then analyzed to determine the IC50 value of CC260, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of CC260 Action
CC260, as a selective inhibitor of PI5P4Kα and PI5P4Kβ, modulates several key cellular signaling pathways. Inhibition of PI5P4K disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling. Furthermore, PI5P4K has been shown to intersect with the Hippo signaling pathway, a critical regulator of cell growth and organ size.
Experimental Workflow for Assessing CC260 Activity
The following diagram illustrates a typical experimental workflow for characterizing the activity of a kinase inhibitor like CC260, from initial solubility testing to in vitro and cell-based assays.
